molecular formula C37H47ClN2O4 B11929852 N-methyl-N'-(propargyl-PEG4)-Cy5 (chloride)

N-methyl-N'-(propargyl-PEG4)-Cy5 (chloride)

Cat. No.: B11929852
M. Wt: 619.2 g/mol
InChI Key: UMLSHKASMKAELZ-UHFFFAOYSA-M
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Description

N-methyl-N’-(propargyl-PEG4)-Cy5: is a compound that belongs to the class of cyanine dyes. These dyes are known for their strong fluorescence properties, making them highly valuable in various scientific applications. The compound consists of a cyanine dye linked to a polyethylene glycol (PEG) chain, which enhances its solubility and stability in aqueous solutions. The propargyl group allows for further functionalization through click chemistry, a versatile and efficient method for chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N’-(propargyl-PEG4)-Cy5 typically involves the following steps:

    Synthesis of the Cyanine Dye Core: The cyanine dye core is synthesized through a series of condensation reactions involving indole derivatives and quaternary ammonium salts.

    Attachment of the PEG Chain: The PEG chain is attached to the cyanine dye core through esterification or amidation reactions.

    Introduction of the Propargyl Group: The propargyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the PEG chain is replaced by the propargyl group.

Industrial Production Methods: Industrial production of N-methyl-N’-(propargyl-PEG4)-Cy5 follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction conditions such as temperature, solvent, and reaction time.

    Purification: The product is purified using techniques like column chromatography, recrystallization, or HPLC (High-Performance Liquid Chromatography).

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition process.

    Azide Compounds: React with the propargyl group in the presence of a copper catalyst to form triazole linkages.

Major Products:

    Triazole Derivatives: Formed through click chemistry reactions, these derivatives are often used for further functionalization or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

    Material Science: The compound is used in the development of advanced materials with specific optical properties.

Mechanism of Action

Fluorescence Mechanism: The fluorescence of N-methyl-N’-(propargyl-PEG4)-Cy5 is due to the electronic transitions within the cyanine dye core. When the compound absorbs light, electrons are excited to a higher energy state. Upon returning to the ground state, the electrons release energy in the form of fluorescence.

Molecular Targets and Pathways:

    Bioimaging: The compound targets specific biomolecules or cellular structures, allowing for their visualization through fluorescence microscopy.

    Protein Labeling: It binds to proteins, enabling their detection and study in various biological assays.

Properties

Molecular Formula

C37H47ClN2O4

Molecular Weight

619.2 g/mol

IUPAC Name

3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride

InChI

InChI=1S/C37H47N2O4.ClH/c1-7-22-40-24-26-42-28-29-43-27-25-41-23-21-39-33-18-14-12-16-31(33)37(4,5)35(39)20-10-8-9-19-34-36(2,3)30-15-11-13-17-32(30)38(34)6;/h1,8-20H,21-29H2,2-6H3;1H/q+1;/p-1

InChI Key

UMLSHKASMKAELZ-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-]

Origin of Product

United States

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